molecular formula C31H40N6O7 B12552833 L-Isoleucyl-L-alanyl-L-tyrosyl-L-tryptophylglycine CAS No. 143313-25-1

L-Isoleucyl-L-alanyl-L-tyrosyl-L-tryptophylglycine

Cat. No.: B12552833
CAS No.: 143313-25-1
M. Wt: 608.7 g/mol
InChI Key: CZFDOWSTFCOWPY-FVEFYNANSA-N
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Description

L-Isoleucyl-L-alanyl-L-tyrosyl-L-tryptophylglycine is a peptide composed of five amino acids: L-isoleucine, L-alanine, L-tyrosine, L-tryptophan, and glycine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-alanyl-L-tyrosyl-L-tryptophylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Addition of the next amino acid: The next protected amino acid is coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-alanyl-L-tyrosyl-L-tryptophylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tyrosine and tryptophan.

    Reduction: This reaction can reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, iodine.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction can break disulfide bonds to yield free thiol groups.

Scientific Research Applications

L-Isoleucyl-L-alanyl-L-tyrosyl-L-tryptophylglycine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-alanyl-L-tyrosyl-L-tryptophylglycine involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-tyrosyl-L-isoleucyl-L-seryl-L-prolyl-L-tryptophyl-L-isoleucyl-L-leucyl-L-alanyl: Another peptide with a similar sequence but different biological activities.

    Gln-Tyr-Ile-Lys-Ala-Asn-Ser-Lys-Phe-Ile-Gly-Ile-Thr-Glu-Leu: A longer peptide with distinct properties and applications.

Uniqueness

L-Isoleucyl-L-alanyl-L-tyrosyl-L-tryptophylglycine is unique due to its specific sequence and the combination of amino acids, which confer distinct structural and functional properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.

Properties

CAS No.

143313-25-1

Molecular Formula

C31H40N6O7

Molecular Weight

608.7 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C31H40N6O7/c1-4-17(2)27(32)31(44)35-18(3)28(41)36-24(13-19-9-11-21(38)12-10-19)30(43)37-25(29(42)34-16-26(39)40)14-20-15-33-23-8-6-5-7-22(20)23/h5-12,15,17-18,24-25,27,33,38H,4,13-14,16,32H2,1-3H3,(H,34,42)(H,35,44)(H,36,41)(H,37,43)(H,39,40)/t17-,18-,24-,25-,27-/m0/s1

InChI Key

CZFDOWSTFCOWPY-FVEFYNANSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)N

Origin of Product

United States

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